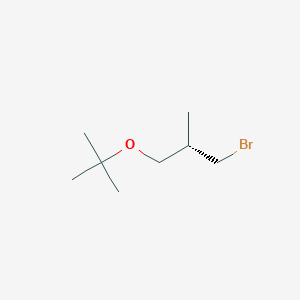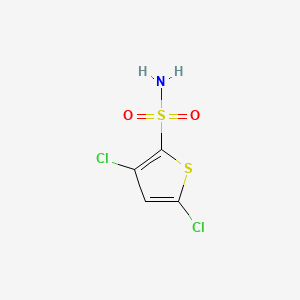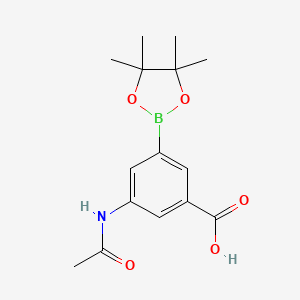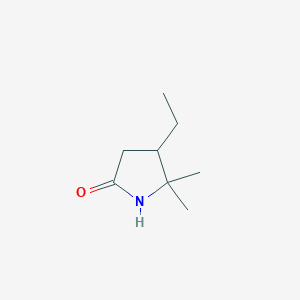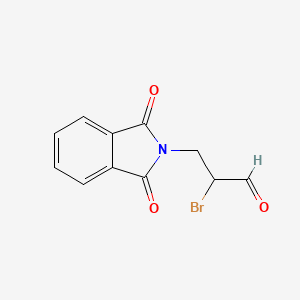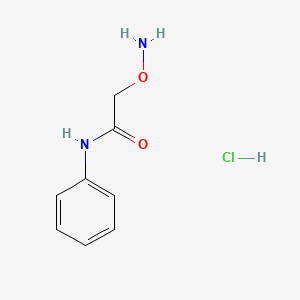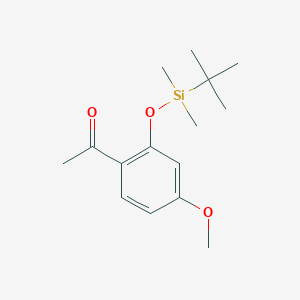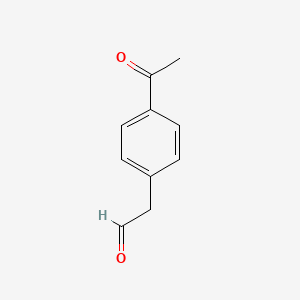![molecular formula C13H17Br2NO2 B13465746 tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a dibromophenyl group, and an ethyl linkage, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,4-dibromophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl ring. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation reactions to form quinones, while reduction reactions can convert the dibromo groups to dihydroxy groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted phenyl derivatives.
Hydrolysis: Products are 2-(2,4-dibromophenyl)ethylamine and tert-butyl alcohol.
Oxidation: Products include quinones.
Reduction: Products include dihydroxy derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine:
- Investigated for potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate primarily involves its role as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
相似化合物的比较
- tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate
- tert-Butyl N-[2-(2,4-dichlorophenyl)ethyl]carbamate
- tert-Butyl N-[2-(2,4-difluorophenyl)ethyl]carbamate
Uniqueness:
- The presence of two bromine atoms on the phenyl ring makes tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate more reactive in nucleophilic substitution reactions compared to its mono-bromo or non-bromo analogs.
- The dibromo substitution pattern also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
属性
分子式 |
C13H17Br2NO2 |
|---|---|
分子量 |
379.09 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17Br2NO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
SASPREZXPGDKDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


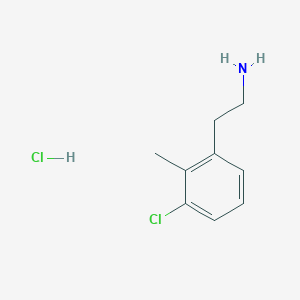
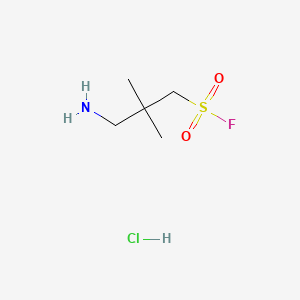

![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
